Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate
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Overview
Description
“4’-methoxy-[1,1’-biphenyl]-4-sulfonate” is a derivative of “1,1’-Biphenyl, 4-methoxy-”, which has a molecular formula of C13H12O and a molecular weight of 184.2338 . It’s also known by other names such as Anisole, p-phenyl-; p-Methoxybiphenyl; 4-Methoxybiphenyl; 4-Methoxy-1,1’-biphenyl; p-Phenylanisole; 4-Methoxydiphenyl .
Scientific Research Applications
Antioxidant Properties
Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate has been studied for its antioxidant properties. In a study by Zhou et al. (2007), new diarytheptanoids, including this compound derivatives, were isolated from the rhizomes of Zingiber officinale. These compounds demonstrated significant antioxidant activities in vitro models involving DPPH free radicals and superoxide anion radicals (Zhou et al., 2007).
Proton Exchange Membrane Applications
This compound has applications in the development of proton exchange membranes. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit containing this compound. These comb-shaped sulfonated polymers showed high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).
Crystal Structure Studies
Ding et al. (2015) focused on the synthesis of this compound derivatives and their assembly with various metal ions. The study provided insights into the crystal structures of these compounds, highlighting intermolecular and intramolecular hydrogen bonds, π–π stacking interactions, and electrostatic interactions (Ding et al., 2015).
Spectrophotometric Applications
Jiang (2011) developed a novel spectrophotometric method for determining methanol in cosmetics, employing this compound as a chromogenic reagent. This method demonstrated high accuracy and recovery rates, indicating its potential for analytical applications in cosmetic quality control (Jiang, 2011).
Ion-Selective Membranes
Zhu et al. (2006) synthesized a new class of compounds including this compound. These compounds exhibited a hexagonal columnar disordered phase, potentially forming ion-transport channels, which could be applied in ion-selective membranes (Zhu et al., 2006).
Polymer Light Emitting Diodes
Zalar et al. (2011) employed derivatives of this compound in multilayer polymer light emitting diodes. These derivatives were used as electron injection layers, demonstrating their potential in the field of optoelectronics (Zalar et al., 2011).
Mechanism of Action
Target of Action
It is known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that biphenyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Biphenyl compounds are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The properties of biphenyl compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that biphenyl compounds can interact with various enzymes and receptors, which may lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl derivatives, such as this compound, can undergo various chemical reactions, including electrophilic substitution . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with various enzymes and proteins in a biochemical context.
Cellular Effects
Biphenyl derivatives have been shown to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects . Therefore, it is possible that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could have similar effects on cells.
Molecular Mechanism
It is known that biphenyl derivatives can undergo reactions at the benzylic position, which could potentially lead to the formation of a carbocation that is resonance-stabilized . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that biphenyl derivatives have a melting point of 86-90 °C and a boiling point of 157 °C , suggesting that this compound could be stable under a wide range of temperatures.
Dosage Effects in Animal Models
It is known that biphenyl derivatives have been used in various pharmacological studies, suggesting that this compound could potentially have therapeutic effects at certain dosages .
Metabolic Pathways
It is known that biphenyl derivatives can undergo various chemical reactions, suggesting that this compound could potentially be metabolized through similar pathways .
Transport and Distribution
It is known that biphenyl derivatives can readily undergo electrophilic substitution, suggesting that this compound could potentially be transported and distributed through similar mechanisms .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of proteins based on their sequence , suggesting that similar methods could potentially be used to predict the subcellular localization of this compound.
Properties
IUPAC Name |
sodium;4-(4-methoxyphenyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S.Na/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCYDUPIMHMEY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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